molecular formula C12H19N B1604838 3-Hexylaniline CAS No. 36042-29-2

3-Hexylaniline

Cat. No.: B1604838
CAS No.: 36042-29-2
M. Wt: 177.29 g/mol
InChI Key: DNKCZIYEBRERBA-UHFFFAOYSA-N
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Description

3-Hexylaniline is an organic compound with the molecular formula C12H19N. It is an aniline derivative where the amino group is attached to a benzene ring substituted with a hexyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of this compound can yield hexylcyclohexylamine.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Concentrated nitric acid, sulfuric acid.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hexylcyclohexylamine.

    Substitution: Nitrated derivatives.

Scientific Research Applications

3-Hexylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-hexylaniline depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary but often involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Uniqueness: 3-Hexylaniline is unique due to the specific position of the hexyl group on the benzene ring, which can influence its chemical reactivity and physical properties. This positional specificity can lead to differences in boiling points, solubility, and reactivity compared to its isomers .

Properties

IUPAC Name

3-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKCZIYEBRERBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341311
Record name 3-Hexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36042-29-2
Record name 3-Hexylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36042-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 3-(1-hexenyl)nitrobenzene (11.0 g, 0.054 m) was dissolved in absolute ethanol (500 ml), treated with 1.1 g of 10% palladium on charcoal catalyst and hydrogenated on a Parr apparatus at about 45 psi for 21/2 hours. Hydrogen uptake had ceased. The reaction mixture was filtered to remove catalyst, concentrated under vacuum, and then resulting oil purified by Kuglrohr distillation (BP 75°-85° C. at 0.05 mm Hg) to yield 3-hexylaniline (8.6 g, 90% yield) as a clear colorless oil.
Name
3-(1-hexenyl)nitrobenzene
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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